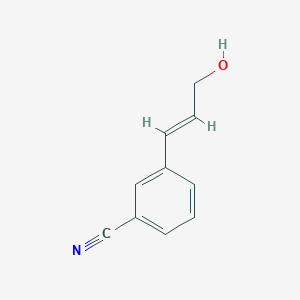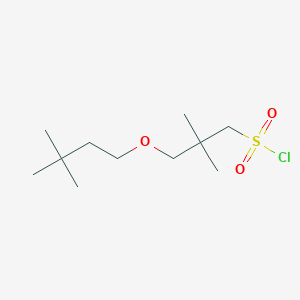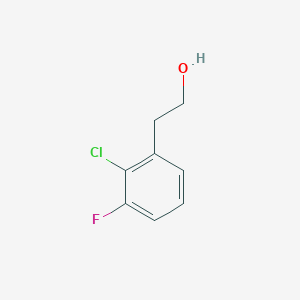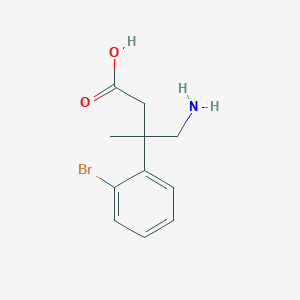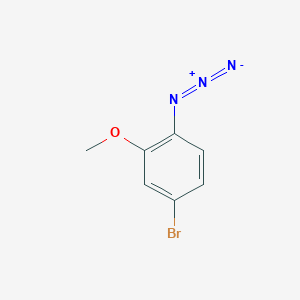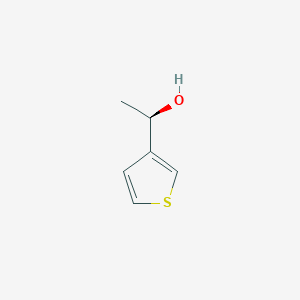
(1R)-1-(thiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(thiophen-3-yl)ethan-1-ol is an organic compound that features a thiophene ring attached to an ethan-1-ol moiety. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(thiophen-3-yl)ethan-1-ol typically involves the following steps:
Thiophene Functionalization: Thiophene can be functionalized through various methods such as halogenation or lithiation to introduce reactive groups.
Grignard Reaction: A Grignard reagent can be prepared from the functionalized thiophene and then reacted with an appropriate aldehyde or ketone to form the desired alcohol.
Reduction: If necessary, reduction reactions can be employed to convert intermediate products to the final alcohol.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often tailored to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the thiophene ring or the alcohol group.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield thiophene-3-carboxaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R)-1-(thiophen-3-yl)ethan-1-ol exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(thiophen-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
Thiophene-3-carboxaldehyde: A related compound with an aldehyde group instead of an alcohol.
3-Thiophenemethanol: A similar compound with a methanol group attached to the thiophene ring.
Uniqueness
(1R)-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a thiophene ring and an alcohol group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8OS |
|---|---|
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
(1R)-1-thiophen-3-ylethanol |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m1/s1 |
Clave InChI |
AJKKZEHIYREOFF-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CSC=C1)O |
SMILES canónico |
CC(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)
